![molecular formula C13H12N2O2 B3272044 Ethyl 2,2'-bipyridine-4-carboxylate CAS No. 56100-25-5](/img/structure/B3272044.png)
Ethyl 2,2'-bipyridine-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Bipyridine Derivatives
Ethyl 2,2'-bipyridine-5-carboxylate, a close analogue of Ethyl 2,2'-bipyridine-4-carboxylate, has been utilized in synthesizing various bipyridine derivatives. These compounds are essential for conjugate formation with technetium-99m, a radioisotope used in medical imaging (Schweifer et al., 2010).
Potential Cardiovascular Agents
Ethyl ([3,4']Bipyridin-6'-ylsulfanyl) Acetates, synthesized from derivatives of Ethyl 2,2'-bipyridine-4-carboxylate, have been proposed as potential cardiovascular agents. Their synthesis and properties have been explored to understand their potential therapeutic applications (Krauze et al., 2010).
Photoreduction of Water
In the field of photochemistry, complexes derived from Ethyl 2,2'-bipyridine-4-carboxylate have been used as sensitizers for the photoreduction of water. This process is crucial for converting solar energy into chemical energy, a key aspect of sustainable energy research (Launikonis et al., 1986).
Ligand Synthesis for Metal Complexes
Ethyl 2,2'-bipyridine-4-carboxylate derivatives are instrumental in synthesizing ligands for metal complexes. These ligands are critical in the field of coordination chemistry, influencing the properties and applications of metal complexes in various domains, including catalysis and material science (Zong et al., 2008).
Ruthenium Bipyridine Catalysts
The compound plays a significant role in synthesizing ruthenium bipyridine catalysts or precursors, which are effective in reactions like the water-gas shift reaction. These catalysts are pivotal in industrial chemical processes, particularly in the production of hydrogen gas (Haukka et al., 1999).
Extraction of Metal Ions
Ethyl 2,2'-bipyridine-4-carboxylate derivatives have been used as chelating ligands in the extraction of metal ions, particularly in supercritical carbon dioxide. This application is significant in environmental science, specifically in removing toxic metals from various matrices (Wang et al., 2009).
Future Directions
: Asghari, S., & Mohammadnia, M. (2016). Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions. Research on Chemical Intermediates, 42(6), 1899–1911. Link
properties
IUPAC Name |
ethyl 2-pyridin-2-ylpyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-8-15-12(9-10)11-5-3-4-7-14-11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWUYLHBCINFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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